REACTION_SMILES
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[Al+3:21].[CH3:1][O:2][c:3]1[cH:4][c:5]2[c:6]([n:7]3[c:8]([s:9]2)[n:10][c:11]([C:13](=[O:14])[O:15][CH2:16][CH3:17])[cH:12]3)[cH:18][cH:19]1.[H-:20].[H-:23].[H-:24].[H-:25].[Li+:22]>>[CH3:1][O:2][c:3]1[cH:4][c:5]2[c:6]([n:7]3[c:8]([s:9]2)[n:10][c:11]([CH2:13][OH:14])[cH:12]3)[cH:18][cH:19]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1cn2c(n1)sc1cc(OC)ccc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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Type
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product
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Smiles
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COc1ccc2c(c1)sc1nc(CO)cn12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |